molecular formula C27H18N2O8 B10887246 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate

2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate

Cat. No.: B10887246
M. Wt: 498.4 g/mol
InChI Key: GICUCNXZSCQKSN-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate is a complex organic compound that features both biphenyl and dinitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate typically involves multiple steps, starting with the preparation of the biphenyl and dinitrophenoxy intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

    Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, which involves the reaction of a halogenated biphenyl compound with a boronic acid derivative in the presence of a palladium catalyst.

    Preparation of Dinitrophenoxy Intermediate: The dinitrophenoxy intermediate is typically prepared through nitration of a phenoxy compound using a mixture of concentrated nitric and sulfuric acids.

    Final Coupling Reaction: The final step involves the esterification of the biphenyl and dinitrophenoxy intermediates under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and dinitrophenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups in the dinitrophenoxy moiety, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The biphenyl and dinitrophenoxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline
  • N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline
  • N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methoxyaniline

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate stands out due to its unique combination of biphenyl and dinitrophenoxy groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C27H18N2O8

Molecular Weight

498.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-(2,4-dinitrophenoxy)benzoate

InChI

InChI=1S/C27H18N2O8/c30-25(20-11-9-19(10-12-20)18-5-2-1-3-6-18)17-36-27(31)21-7-4-8-23(15-21)37-26-14-13-22(28(32)33)16-24(26)29(34)35/h1-16H,17H2

InChI Key

GICUCNXZSCQKSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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